molecular formula C13H8O6 B14268992 3,4,6,7-Tetrahydroxyxanthone CAS No. 141642-11-7

3,4,6,7-Tetrahydroxyxanthone

Cat. No.: B14268992
CAS No.: 141642-11-7
M. Wt: 260.20 g/mol
InChI Key: ZIUFQHOTGSSKBS-UHFFFAOYSA-N
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Description

3,4,6,7-Tetrahydroxyxanthone is a naturally occurring xanthone derivative known for its diverse pharmacological properties. It is a polyphenolic compound found in various plant species, particularly in the family Gentianaceae. This compound has garnered significant attention due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetrahydroxyxanthone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4,6-tetrahydroxybenzophenone with a suitable reagent to form the xanthone core. This process often requires acidic or basic catalysts and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or chemical synthesis. Extraction from plants involves solvent extraction followed by purification steps such as chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,4,6,7-Tetrahydroxyxanthone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce halogenated or nitro-substituted xanthones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,6,7-Tetrahydroxyxanthone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It induces

Properties

CAS No.

141642-11-7

Molecular Formula

C13H8O6

Molecular Weight

260.20 g/mol

IUPAC Name

2,3,5,6-tetrahydroxyxanthen-9-one

InChI

InChI=1S/C13H8O6/c14-7-2-1-5-11(17)6-3-8(15)9(16)4-10(6)19-13(5)12(7)18/h1-4,14-16,18H

InChI Key

ZIUFQHOTGSSKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=CC(=C(C=C3O2)O)O)O)O

Origin of Product

United States

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